4-Hydroxy-4-(thiazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-Hydroxy-4-(thiazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H20N2O3S and its molecular weight is 284.38 g/mol. The purity is usually 95%.
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Biological Activity
4-Hydroxy-4-(thiazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester (CAS No. 942185-02-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The biological activity of 4-Hydroxy-4-(thiazol-2-yl)piperidine derivatives can be attributed to their structural characteristics, which allow them to interact with various biological targets. The thiazole ring is known for its role in enhancing the pharmacological profile of compounds by improving their binding affinity to target proteins.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiazole-containing compounds. For instance, derivatives similar to 4-Hydroxy-4-(thiazol-2-yl)piperidine have shown activity against viruses such as Herpes Simplex Virus (HSV) and tobacco mosaic virus (TMV). These compounds exhibit mechanisms that include inhibition of viral replication and interference with viral entry into host cells .
Antibacterial Properties
Compounds with thiazole moieties have demonstrated antibacterial effects against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Preliminary data suggest that 4-Hydroxy-4-(thiazol-2-yl)piperidine derivatives could be effective against resistant strains of bacteria .
Anti-inflammatory Effects
Inflammation-related diseases are another area where thiazole derivatives have shown promise. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as arthritis or inflammatory bowel disease .
Study on Antiviral Activity
A study conducted by Bernardino et al. demonstrated that thiazole-containing compounds exhibited significant antiviral effects, particularly against HSV. The research indicated that these compounds could inhibit viral replication in vitro, suggesting their potential as therapeutic agents for viral infections .
Antibacterial Evaluation
In another study, researchers evaluated the antibacterial activity of various thiazole derivatives, including those similar to 4-Hydroxy-4-(thiazol-2-yl)piperidine. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing bioactivity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(1,3-thiazol-2-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-12(2,3)18-11(16)15-7-4-13(17,5-8-15)10-14-6-9-19-10/h6,9,17H,4-5,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEICTJQJXTYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801162819 | |
Record name | 1,1-Dimethylethyl 4-hydroxy-4-(2-thiazolyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801162819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942185-02-6 | |
Record name | 1,1-Dimethylethyl 4-hydroxy-4-(2-thiazolyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942185-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-hydroxy-4-(2-thiazolyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801162819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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